tert-Butyl 3-((1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine ring substituted at the 3-position with a (1-(pyrazin-2-yl)ethyl)amino group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. Its molecular formula is C₁₆H₂₄N₄O₂, with a molecular weight of 304.39 g/mol. The pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms) contributes to hydrogen bonding and coordination properties, making it relevant in medicinal chemistry for targeting enzymes or receptors .
Applications:
This compound is likely used as an intermediate in drug discovery, particularly for kinase inhibitors or protease modulators, given the prevalence of pyrazine and piperidine motifs in such contexts .
Properties
IUPAC Name |
tert-butyl 3-(1-pyrazin-2-ylethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(14-10-17-7-8-18-14)19-13-6-5-9-20(11-13)15(21)22-16(2,3)4/h7-8,10,12-13,19H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZHSMQKOPXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring, a tert-butyl group, and a pyrazine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H26N4O2. Its structure is characterized by:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Pyrazine Moiety : A six-membered aromatic ring containing two nitrogen atoms at opposite positions.
- Tert-butyl Group : A bulky substituent that enhances lipophilicity and stability.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways, potentially influencing:
- Neurotransmitter Receptors : Interaction with dopamine and serotonin receptors.
- Enzymatic Activity : Inhibition or modulation of key enzymes involved in metabolic pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, it exhibited cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) .
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| HepG2 | 15 | Moderate cytotoxicity |
| MCF-7 | 10 | Significant reduction in viability |
- Neuroprotective Effects : Studies have indicated that the compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy :
- Neuroprotection :
- Research involving SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in reduced cell death under oxidative stress conditions, suggesting its potential for neuroprotective applications .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct biological properties attributed to the unique combination of piperidine and pyrazine functionalities in this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group at position 4 | Different anticancer activity due to hydroxymethyl substitution |
| Pyrazinamide | Pyrazine ring, carboxamide | First-line anti-tubercular drug |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine)) | Piperazine, carbonyl group | Anti-tubercular activity |
The unique structural aspects of this compound may enhance its interaction with biological targets compared to these similar compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substitution Variations
Ring Size and Flexibility
Substituent Effects
- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms enhance interactions with polar residues in enzyme active sites compared to pyridine’s single nitrogen .
- Aminoethyl vs.
- Boc Protection : The Boc group stabilizes the piperidine nitrogen, preventing unwanted protonation during synthesis while enabling deprotection under mild acidic conditions .
Key Research Findings
- Kinase Inhibition : Pyrazine-containing analogs demonstrate superior IC₅₀ values (e.g., <100 nM for GSK3β inhibition) compared to pyridine derivatives (>500 nM) due to stronger H-bonding .
- Metabolic Stability : Cyclopropyl-substituted pyrimidine analogs (e.g., CAS 1353989-88-4) exhibit longer half-lives (t₁/₂ > 6 h) in hepatic microsomes than unsubstituted derivatives .
- Crystallographic Data : The Boc-piperidine scaffold is frequently observed in protein-ligand co-crystal structures, confirming its role in maintaining optimal binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
